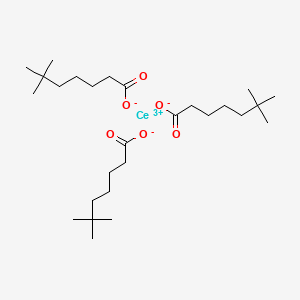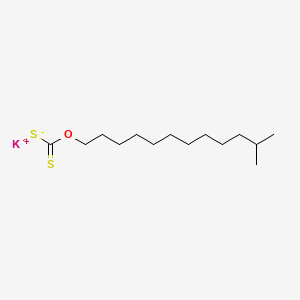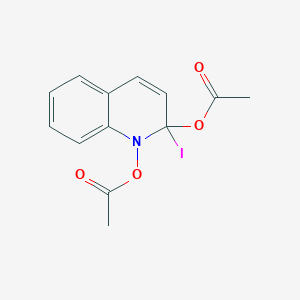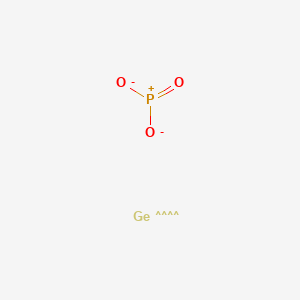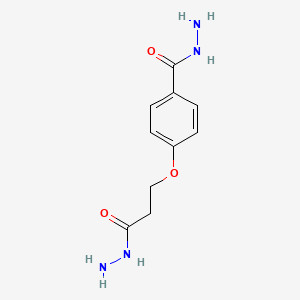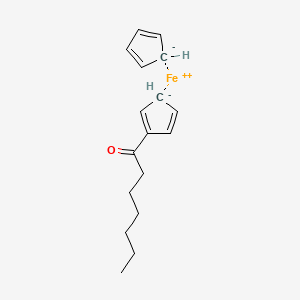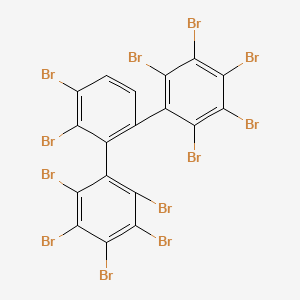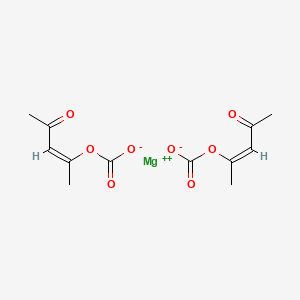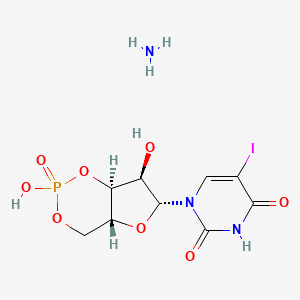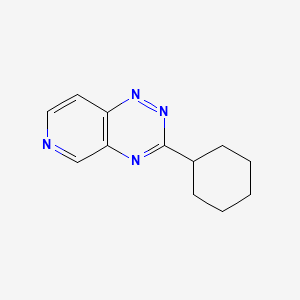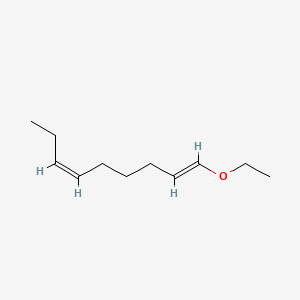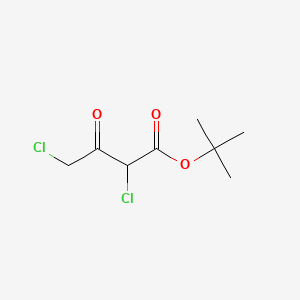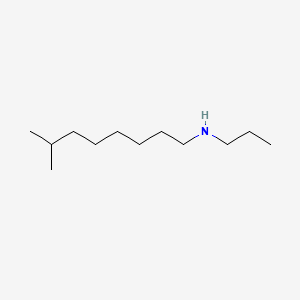
N-Propylisononylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propylisononylamine is an organic compound with the chemical formula C12H27N It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylisononylamine typically involves the reaction of isononylamine with propyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-Propylisononylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; reaction conditionsmild temperatures (25-40°C).
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperatures (-10 to 0°C).
Substitution: Alkyl halides; reaction conditionspresence of a base (sodium hydroxide or potassium carbonate), elevated temperatures (60-80°C).
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Secondary or tertiary amines
Wissenschaftliche Forschungsanwendungen
N-Propylisononylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-Propylisononylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in the target molecules. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butylisononylamine
- N-Isopropylisononylamine
- N-Ethylisononylamine
Comparison
N-Propylisononylamine is unique due to its specific alkyl chain length, which influences its chemical reactivity and physical properties. Compared to N-Butylisononylamine and N-Ethylisononylamine, this compound exhibits different solubility and boiling point characteristics, making it suitable for distinct applications in research and industry.
Eigenschaften
CAS-Nummer |
35723-87-6 |
|---|---|
Molekularformel |
C12H27N |
Molekulargewicht |
185.35 g/mol |
IUPAC-Name |
7-methyl-N-propyloctan-1-amine |
InChI |
InChI=1S/C12H27N/c1-4-10-13-11-8-6-5-7-9-12(2)3/h12-13H,4-11H2,1-3H3 |
InChI-Schlüssel |
NOWPHMVQMCHHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


